2,4-Dimethoxy-6-nitrobenzoic acid
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Overview
Description
2,4-Dimethoxy-6-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 . It is a derivative of benzoic acid, characterized by the presence of two methoxy groups at the 2 and 4 positions and a nitro group at the 6 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-nitrobenzoic acid typically involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. One common method includes the use of a composite oxidant formed by combining sodium chlorite and hydrogen peroxide. The reaction is carried out in a mixture of water and methanol, with acetic acid as a catalyst. The reaction mixture is stirred and heated to around 50°C, and the reaction is monitored until completion. Sodium bisulfite is then added to quench the reaction, and the product is precipitated by adjusting the pH with sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar oxidation processes but on a larger scale. The choice of oxidants and solvents, as well as reaction conditions, are optimized for efficiency and yield. Environmental considerations, such as the management of by-products and waste, are also important factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation: The methoxy groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine, sulfuric acid, and other electrophiles.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 2,4-Dimethoxy-6-aminobenzoic acid.
Oxidation: 2,4-Dicarboxy-6-nitrobenzoic acid.
Scientific Research Applications
2,4-Dimethoxy-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy and nitro groups.
2,4-Dinitrobenzoic acid: Contains two nitro groups instead of methoxy groups.
3,4-Dimethoxybenzoic acid: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: 2,4-Dimethoxy-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethoxy-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-5-3-6(10(13)14)8(9(11)12)7(4-5)16-2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJKDKBOADFMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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